2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol
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Overview
Description
2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol typically involves the trifluoromethylation of cyclopropyl intermediates. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under specific conditions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their function and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are valuable in medicinal chemistry.
Trifluoromethylated alcohols: Similar to 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol, these compounds have applications in pharmaceuticals and materials science.
Uniqueness
This compound is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and interactions compared to other trifluoromethylated compounds.
Properties
IUPAC Name |
2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)5-3-4(5)1-2-10/h4-5,10H,1-3H2/t4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRKXPIEDZVYFD-RFZPGFLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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